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Compound of Interest

5-Bromo-6-methyl-3-
Compound Name:

pyridinecarboxaldehyde
CAS No.: 1174028-20-6
Cat. No.: B1505237

Get Quote

Executive Summary

This guide outlines the standard operating protocols (SOPs) for the structural identification and
purity analysis of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde (also known as 5-Bromo-6-
methylnicotinaldehyde). This molecule is a critical intermediate in the synthesis of kinase
inhibitors and other heterocyclic pharmaceuticals.

Due to the high potential for regioisomerism in substituted pyridines (e.g., distinguishing from
the 6-bromo-5-methyl isomer), this guide emphasizes orthogonal analytical techniques—
specifically NMR and LC-MS—to ensure structural certainty.

Critical Technical Alert: CAS Number Verification

I\ Isomer Identification Warning

The chemical name 5-Bromo-6-methyl-3-pyridinecarboxaldehyde is often confused with its
regioisomer, 6-Bromo-5-methyl-3-pyridinecarboxaldehyde.
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e The CAS number provided in some databases for the 6-Bromo-5-methyl isomer is 149306-
03-8.

e The CAS number often associated with the 5-Bromo-6-methyl isomer (the target of this
guide) is 1174028-20-6.

Action Required: Verify the structure of your starting material using the IH NMR coupling
constants described in Section 3.1 before proceeding with synthesis.

Chemical Identity & Properties

Property Description

Chemical Name 5-Bromo-6-methyl-3-pyridinecarboxaldehyde
Molecular Formula C7HesBrNO

Molecular Weight 200.03 g/mol

Appearance White to pale yellow crystalline solid

Soluble in DMSO, Methanol, Ethyl Acetate,

Solubility ) )
DCM; Sparingly soluble in Water
] ] Typically 75-110 °C (Isomer dependent;
Melting Point ) o )
experimental verification required)
Aldehyde (Reactive electrophile), Bromide
Key Functionalities (Cross-coupling handle), Pyridine Nitrogen

(Basic)

Structural Elucidation (ldentity)
Proton NMR (*H NMR) Spectroscopy

NMR is the definitive method for distinguishing the 5-bromo-6-methyl isomer from the 6-bromo-
5-methyl isomer.

e Solvent: DMSO-ds or CDCIs (DMSO is preferred to prevent aldehyde hydration/oxidation
artifacts).

e Frequency: 400 MHz or higher.
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Differentiation Strategy (Isomer Check):

e Coupling Constants (J): The H2 and H4 protons are meta to each other. Expect a small
coupling constant (J = 1.5 — 2.5 Hz).

¢ NOE (Nuclear Overhauser Effect): If unsure, run a 1D NOE experiment irradiating the Methyl
peak (~2.6 ppm).

o Target (5-Br-6-Me): NOE should be observed only to the ring protons if they are adjacent,
but in this structure (5-Br-6-Me), the methyl is adjacent to the Bromine (C5) and Nitrogen
(N1). No strong NOE to aromatic protons is expected.
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o Isomer (6-Br-5-Me): The methyl is at C5.[1] It is adjacent to H4. Strong NOE to H4 would
be observed.

Mass Spectrometry (LC-MS)

« lonization: ESI (Positive Mode).[2]

o Key Feature: Bromine Isotope Pattern.[3]

o Observation: Look for two peaks of nearly equal intensity separated by 2 amu.
o [M+H]* (“°Br): ~200.0 m/z[4]
o [M+H]* (81Br): ~202.0 m/z

e Ratio: 1:1 intensity (Signature of mono-brominated compounds).

Infrared Spectroscopy (FTIR)

e Technique: ATR (Attenuated Total Reflectance).
e Diagnostic Peak:1690-1710 cm~1 (Strong C=0 stretch of the aldehyde).
e Secondary Peaks: ~1580 cm~1 (Pyridine ring stretch), ~600-800 cm~1! (C-Br stretch).

Chromatographic Purity (Quality Control)
HPLC Method Protocol (Reverse Phase)

This method is designed to suppress the ionization of the pyridine nitrogen (reducing tailing)
and ensure separation from the corresponding acid impurity (oxidation product).

Method Parameters:
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Parameter

Condition

Column

C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x
150 mm, 3.5 pm or 5 pm

Mobile Phase A

Water + 0.1% Trifluoroacetic Acid (TFA) or 0.1%

Formic Acid

Mobile Phase B

Acetonitrile (ACN) + 0.1% TFA or Formic Acid

Flow Rate

1.0 mL/min

Column Temp

30 °C

Detection

UV @ 254 nm (Aromatic) and 280 nm

(Aldehyde specific)
Injection Vol 5-10 pL
Run Time 20 minutes
Gradient Table:
Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
12.0 10 90
15.0 10 90
15.1 95 5
20.0 95 5

Self-Validating System Suitability Criteria:

 Tailing Factor (Tf): Must be < 1.5 (TFA helps achieve this).

o Resolution: If the carboxylic acid impurity is present (oxidation of CHO), resolution > 2.0 is

required.
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e Retention Time: Expect the aldehyde to elute later than the acid impurity but earlier than
non-polar dimers.

GC-FID Method (Alternative for Volatiles)

Since aldehydes can oxidize, GC is useful but requires care to avoid thermal degradation in the
inlet.

Column: DB-5 or equivalent (5% Phenyl-methylpolysiloxane).

Inlet Temp: 200 °C (Keep lower to prevent oxidation).

Carrier Gas: Helium @ 1.5 mL/min.

Oven: 50 °C (hold 2 min) — 20 °C/min — 250 °C (hold 5 min).

Visual Workflows
Diagram 1: Analytical Characterization Workflow

This flowchart illustrates the decision-making process for releasing a batch of material.
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Caption: Analytical workflow ensuring isomer correctness via NMR before purity quantification
via HPLC.

Diagram 2: HPLC Method Development Logic

Logic for selecting the mobile phase conditions to handle the basic pyridine nitrogen.
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Caption: Logic flow for selecting acidic mobile phases to prevent pyridine peak tailing.

Stability & Handling Protocols
Storage Conditions

o Atmosphere: Store under Inert Gas (Argon or Nitrogen). Aldehydes are prone to air oxidation
to the corresponding carboxylic acid (5-bromo-6-methylnicotinic acid).

o Temperature: Refrigerate (2—8 °C).

o Container: Amber glass to protect from light (photolytic degradation of brominated
aromatics).

Re-Test Protocol

Before using stored material in a critical synthesis step:
» Visual Check: Look for color change (darkening indicates decompaosition).

e Quick IR: Check for the appearance of a broad -OH stretch (2500-3300 cm~?) indicating acid
formation.

e Aldehyde Purge: If acid is present (>5%), wash the solid with saturated NaHCOs solution
(acid is soluble in base, aldehyde is not) and extract with DCM.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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